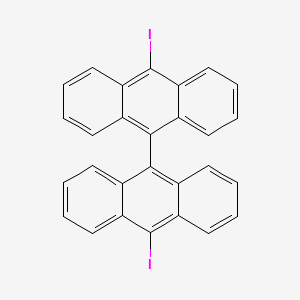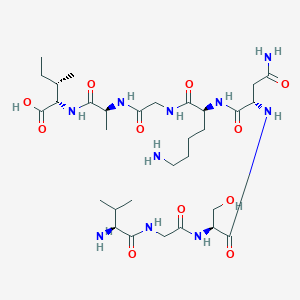![molecular formula C17H24N8O2 B14244538 1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) CAS No. 362524-59-2](/img/structure/B14244538.png)
1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) is a complex organic compound that features a purine core linked to piperazine moieties through ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) typically involves a multi-step process. One common method includes the copper-catalyzed [3+2]-cycloaddition reaction between bis-azides generated in situ from 1,1’- (piperazine-1,4-diyl)bis (2-chloroethan-1-one) and 1,4-bis (2-bromoethyl)piperazine with a set of organic isothiocyanates
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties.
Mécanisme D'action
The mechanism of action of 1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’- (pyrazine-1,4-diyl)-bis (propan-2-one): Another compound with a similar core structure but different substituents.
1H-purine-2,6-dione derivatives: Compounds with a purine core that exhibit different biological activities.
Uniqueness
1,1’-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one) is unique due to its specific combination of purine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Propriétés
Numéro CAS |
362524-59-2 |
|---|---|
Formule moléculaire |
C17H24N8O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-[4-[2-(4-acetylpiperazin-1-yl)-7H-purin-6-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H24N8O2/c1-12(26)22-3-7-24(8-4-22)16-14-15(19-11-18-14)20-17(21-16)25-9-5-23(6-10-25)13(2)27/h11H,3-10H2,1-2H3,(H,18,19,20,21) |
Clé InChI |
ZKAFQVUHSPGXQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCN(CC4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
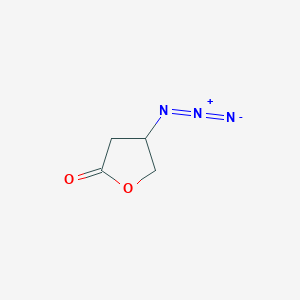

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
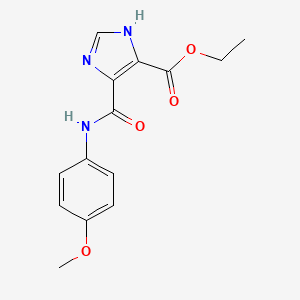
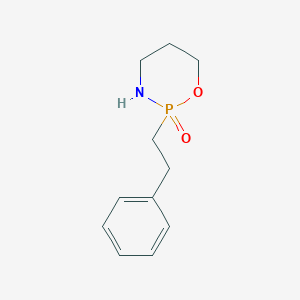
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
